Obscuraminol E
Overview
Description
Obscuraminol E is a useful research compound. Its molecular formula is C16H33NO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
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Biological Activity
Obscuraminol E is a marine natural product derived from the tunicate Pseudodistoma obscurum. It belongs to a class of compounds known as unsaturated amino alcohols, which have garnered interest due to their potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound possesses a unique structural configuration that contributes to its biological activity. The compound is characterized by a 1-deoxysphingoid base structure, which is significant in its interaction with biological systems. The absolute configuration and specific stereochemistry of this compound have been elucidated through various studies, highlighting its potential for further synthetic modifications.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₁₈H₃₅NO₃ |
Molecular Weight | 301.41 g/mol |
Structural Motif | 1-deoxysphingoid base |
Stereochemistry | Specific stereoisomers identified |
Antitumor Potential
Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and leukemia (P-388). The compound's mechanism of action appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.
Case Study: Cytotoxicity Assay Results
A study conducted on the cytotoxic effects of this compound revealed the following IC50 values against selected cancer cell lines:
Cell Line | IC50 Value (µg/mL) |
---|---|
A549 (Lung Cancer) | 15.0 |
P-388 (Leukemia) | 0.01 |
These values indicate that this compound has a potent effect on specific cancer types, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interfere with key signaling pathways involved in tumor progression. Studies suggest that it may inhibit certain kinases and transcription factors that are critical for cell survival and proliferation.
Mechanism | Description |
---|---|
Kinase Inhibition | Disruption of signaling pathways |
Apoptosis Induction | Promotion of programmed cell death |
Cell Cycle Arrest | Interference with cell division |
Comparative Analysis with Other Obscuraminols
This compound is part of a broader family of obscuraminols, each exhibiting varying degrees of biological activity. A comparative analysis highlights the differences in potency and mechanism among these compounds.
Table 3: Comparative Biological Activity of Obscuraminols
Compound | IC50 Value (µg/mL) | Activity Type |
---|---|---|
Obscuraminol A | 20.0 | Antitumor |
Obscuraminol B | 25.0 | Antimicrobial |
This compound | 15.0 | Antitumor |
Properties
IUPAC Name |
(E,2S,3R)-2-aminohexadec-11-en-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h6-7,15-16,18H,3-5,8-14,17H2,1-2H3/b7-6+/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQYXJJIAXWKD-BUWFCSEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(C(C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCC[C@H]([C@H](C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.